Cas no 1804425-69-1 (3-(Difluoromethyl)-2-fluoro-6-methyl-4-nitropyridine)

3-(Difluoromethyl)-2-fluoro-6-methyl-4-nitropyridine is a fluorinated pyridine derivative with a unique substitution pattern, offering distinct reactivity and stability for advanced synthetic applications. The presence of difluoromethyl and fluoro groups enhances its electrophilic character, making it a valuable intermediate in agrochemical and pharmaceutical research. The nitro group at the 4-position further increases its utility in nucleophilic substitution and reduction reactions. Its structural features contribute to improved metabolic stability and lipophilicity, which are critical in the design of bioactive compounds. This compound is particularly useful in the development of fluorinated heterocycles, where selective functionalization is required for tailored molecular properties.
3-(Difluoromethyl)-2-fluoro-6-methyl-4-nitropyridine structure
1804425-69-1 structure
商品名:3-(Difluoromethyl)-2-fluoro-6-methyl-4-nitropyridine
CAS番号:1804425-69-1
MF:C7H5F3N2O2
メガワット:206.122011899948
CID:4884018

3-(Difluoromethyl)-2-fluoro-6-methyl-4-nitropyridine 化学的及び物理的性質

名前と識別子

    • 3-(Difluoromethyl)-2-fluoro-6-methyl-4-nitropyridine
    • インチ: 1S/C7H5F3N2O2/c1-3-2-4(12(13)14)5(6(8)9)7(10)11-3/h2,6H,1H3
    • InChIKey: OZQRZOXKGLJTSA-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C(F)F)C(=CC(C)=N1)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 222
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 58.7

3-(Difluoromethyl)-2-fluoro-6-methyl-4-nitropyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029033757-500mg
3-(Difluoromethyl)-2-fluoro-6-methyl-4-nitropyridine
1804425-69-1 95%
500mg
$1,651.30 2022-04-02
Alichem
A029033757-250mg
3-(Difluoromethyl)-2-fluoro-6-methyl-4-nitropyridine
1804425-69-1 95%
250mg
$1,038.80 2022-04-02
Alichem
A029033757-1g
3-(Difluoromethyl)-2-fluoro-6-methyl-4-nitropyridine
1804425-69-1 95%
1g
$2,952.90 2022-04-02

3-(Difluoromethyl)-2-fluoro-6-methyl-4-nitropyridine 関連文献

3-(Difluoromethyl)-2-fluoro-6-methyl-4-nitropyridineに関する追加情報

Professional Introduction to 3-(Difluoromethyl)-2-fluoro-6-methyl-4-nitropyridine (CAS No. 1804425-69-1)

3-(Difluoromethyl)-2-fluoro-6-methyl-4-nitropyridine (CAS No. 1804425-69-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural and functional attributes, plays a pivotal role in the development of novel therapeutic agents. The presence of multiple fluorine atoms and a nitro group in its molecular framework imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry.

The compound's molecular structure consists of a pyridine core substituted with a difluoromethyl group at the 3-position, a fluoro group at the 2-position, a methyl group at the 6-position, and a nitro group at the 4-position. This specific arrangement of functional groups enhances its reactivity and makes it an attractive candidate for further derivatization and application in drug discovery programs. The pyridine ring is a common motif in many biologically active molecules, and modifications at various positions can lead to compounds with tailored pharmacological profiles.

In recent years, there has been growing interest in fluorinated pyridines due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The introduction of fluorine atoms into organic molecules often leads to significant changes in their pharmacokinetic properties, making them more suitable for therapeutic applications. For instance, fluorinated compounds have been shown to exhibit better oral bioavailability and longer half-lives in vivo compared to their non-fluorinated counterparts.

The synthesis of 3-(difluoromethyl)-2-fluoro-6-methyl-4-nitropyridine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, are often employed to construct the desired molecular architecture efficiently. The nitro group present in the compound can be further functionalized through reduction or coupling reactions, providing access to a diverse range of derivatives with potential therapeutic benefits.

Recent studies have highlighted the importance of fluorinated pyridines in the development of antiviral and anticancer agents. For example, compounds containing difluoromethyl groups have been reported to exhibit potent inhibitory activity against various viral enzymes, making them promising candidates for antiviral drug development. Similarly, fluorinated pyridines with nitro substituents have shown promising results in preclinical studies as inhibitors of kinases and other enzymes involved in cancer progression.

The structural features of 3-(difluoromethyl)-2-fluoro-6-methyl-4-nitropyridine also make it an interesting scaffold for designing molecules with enhanced binding affinity to specific biological targets. The combination of electron-withdrawing groups like the nitro group and electron-donating groups like the methyl group can optimize the electronic properties of the molecule, leading to improved interactions with proteins and nucleic acids. This has led to its exploration as a potential lead compound in various drug discovery initiatives.

In conclusion, 3-(difluoromethyl)-2-fluoro-6-methyl-4-nitropyridine (CAS No. 1804425-69-1) is a versatile and highly functionalized compound that holds significant promise in pharmaceutical research. Its unique structural attributes and reactivity make it an invaluable intermediate for synthesizing novel therapeutic agents with potential applications in antiviral, anticancer, and other therapeutic areas. As research continues to uncover new synthetic strategies and pharmacological applications for fluorinated pyridines, this compound is likely to remain at the forefront of drug discovery efforts.

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